molecular formula C14H17F2NO3 B12430087 Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B12430087
M. Wt: 285.29 g/mol
InChI Key: DIBBQWCYHRIZFW-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a carboxylate group and a phenyl ring that is difluorinated and hydroxylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

    Reduction: The difluoro groups can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and difluoro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both difluoro and hydroxy groups on the phenyl ring, along with the piperidinecarboxylate structure, makes this compound unique. These functional groups contribute to its distinct chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C14H17F2NO3

Molecular Weight

285.29 g/mol

IUPAC Name

ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H17F2NO3/c1-2-20-14(19)17-7-5-9(6-8-17)12-11(18)4-3-10(15)13(12)16/h3-4,9,18H,2,5-8H2,1H3

InChI Key

DIBBQWCYHRIZFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=C(C=CC(=C2F)F)O

Origin of Product

United States

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